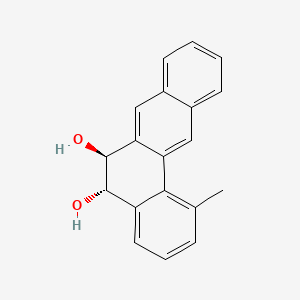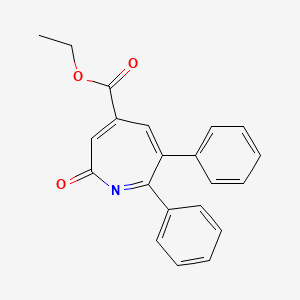
ethyl N-(3-methoxy-1,2-benzothiazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-methoxy-1,2-benzothiazol-5-yl)carbamate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Métodos De Preparación
The synthesis of ethyl N-(3-methoxy-1,2-benzothiazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzothiazole ring. The reaction conditions typically involve the use of solvents such as dioxane and catalysts to promote the cyclization process .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques. These methods are designed to optimize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Ethyl N-(3-methoxy-1,2-benzothiazol-5-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Aplicaciones Científicas De Investigación
Ethyl N-(3-methoxy-1,2-benzothiaz
Propiedades
Número CAS |
104121-62-2 |
|---|---|
Fórmula molecular |
C11H12N2O3S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
ethyl N-(3-methoxy-1,2-benzothiazol-5-yl)carbamate |
InChI |
InChI=1S/C11H12N2O3S/c1-3-16-11(14)12-7-4-5-9-8(6-7)10(15-2)13-17-9/h4-6H,3H2,1-2H3,(H,12,14) |
Clave InChI |
FFJBYFLURUROFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC2=C(C=C1)SN=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)


![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)





